

Biological activity of 3,4,5-trimethoxybenzoate esters

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Compound of Interest

Compound Name: 3-Methylphenyl 3,4,5-trimethoxybenzoate

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Title: The 3,4,5-Trimethoxybenzoate Scaffold: A Technical Guide to Synthesis, Biological Characterization, and Therapeutic Targeting

Abstract: This technical guide provides a comprehensive analysis of 3,4,5-trimethoxybenzoate esters, a privileged structural motif in medicinal chemistry derived from gallic acid. Historically anchored by the reserpine alkaloid, this pharmacophore exhibits versatile biological activities ranging from microtubule destabilization in oncology to vesicular monoamine transporter (VMAT) inhibition in neuropharmacology. This document details "green" synthetic protocols, validated in vitro assay workflows for tubulin and VMAT2 targeting, and structure-activity relationship (SAR) insights for drug development professionals.

Part 1: Chemical Synthesis & Structural Foundation

The 3,4,5-trimethoxybenzoate (TMBA) moiety owes its biological potency to its specific electron density and steric bulk, which mimic the A-ring of colchicine and the indole alkaloids.

Synthesis Protocols

We present two distinct synthetic routes: a "Green" one-pot method for scale-up and a "Modular" method for generating diverse ester libraries (SAR).

Protocol A: Green One-Pot Methylation (High Efficiency) Target: Methyl 3,4,5-trimethoxybenzoate Reagents: Gallic Acid, Dimethyl Carbonate (DMC), Potassium Carbonate (), Tetrabutylammonium bromide (TBAB - catalyst).

- Setup: Charge a round-bottom flask with Gallic Acid (1.0 eq) and (4.0 eq).
- Solvent: Add Dimethyl Carbonate (DMC) in excess (acting as both reagent and solvent) and catalytic TBAB (0.1 eq).
- Reaction: Reflux at 90°C for 8-10 hours. The by-product drives the reaction forward.
- Workup: Filter inorganic salts. Distill off excess DMC (recyclable).
- Purification: Recrystallize the residue from methanol/water.
 - Yield: >90%^[1]
 - Advantage:^{[1][2]} Avoids toxic methyl iodide or dimethyl sulfate.

Protocol B: Modular Fischer Esterification (For SAR) Target: Variable Alkyl/Aryl Esters Reagents: 3,4,5-Trimethoxybenzoic acid (TMBA), Thionyl Chloride (

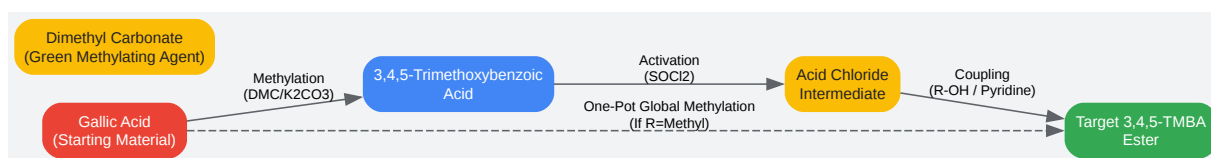
), Target Alcohol (

).

- Activation: Reflux TMBA (1.0 eq) with (3.0 eq) for 2 hours to generate the acid chloride. Evaporate excess

- Coupling: Dissolve acid chloride in dry DCM. Add Target Alcohol (1.1 eq) and Pyridine (1.5 eq) at 0°C.
- Completion: Stir at Room Temp (RT) for 4 hours.
- Validation: Monitor by TLC (Hexane:EtOAc 3:1).

Synthesis Workflow Diagram



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Caption: Dual-pathway synthesis for TMBA esters: Green methylation for scaffold generation vs. Acid Chloride activation for library diversification.

Part 2: Pharmacological Profile I - Anticancer

Activity[3][4][5][6]

The primary anticancer mechanism of TMBA esters is microtubule destabilization. The 3,4,5-trimethoxy motif binds to the Colchicine Binding Site on

-tubulin, preventing polymerization.

Mechanism of Action

- Binding: The trimethoxy ring mimics the A-ring of colchicine.
- Effect: Inhibits GTP-dependent polymerization of tubulin dimers into microtubules.
- Outcome: G2/M cell cycle arrest
Apoptosis (Caspase-3 activation).

Validated Protocol: Fluorescence-Based Tubulin Polymerization Assay

This assay is self-validating using known stabilizers (Paclitaxel) and destabilizers (Vinblastine).

Materials:

- Purified Porcine Brain Tubulin (>99% pure).[3]
- GTP (1 mM stock).[3][4]
- DAPI (Fluorophore reporter).
- Buffer: 80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA.[3][4]

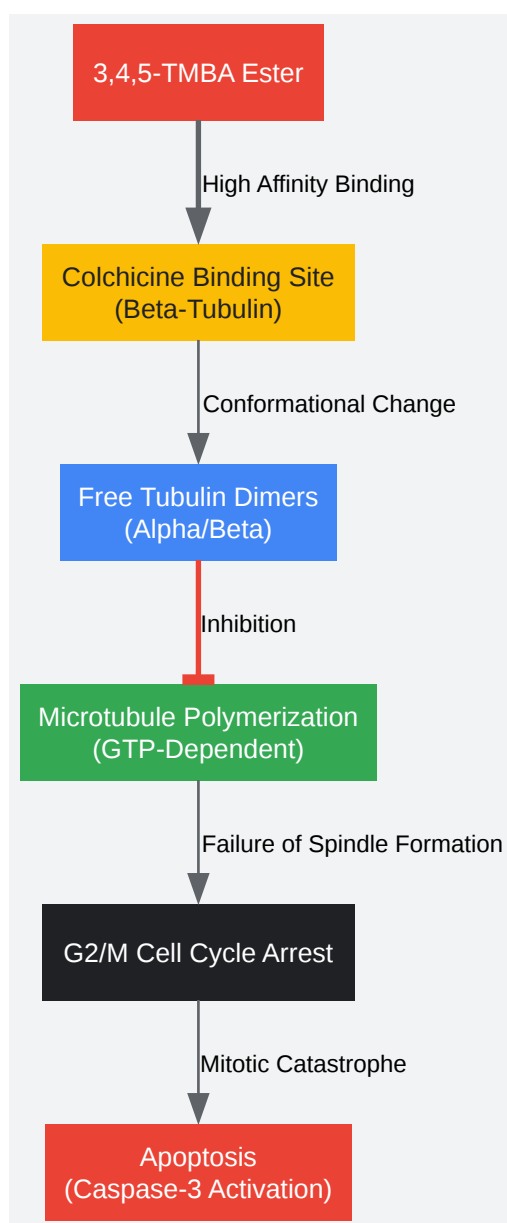
Step-by-Step Procedure:

- Preparation: Prepare Tubulin stock (3 mg/mL) in ice-cold buffer with 10% glycerol (enhancer).
- Compound Addition:
 - Test: Add TMBA ester (10
M final) to 96-well black plate (pre-warmed to 37°C).
 - Control (+): Paclitaxel (3
M) - Expect rapid polymerization.
 - Control (-): Vinblastine (3
M) - Expect flatline.
 - Vehicle: DMSO (1%).[5]
- Initiation: Add Tubulin/GTP mix to wells. Total volume 100

L.[6]

- Measurement: Immediately read fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes at 37°C.
- Analysis: Plot RFU vs. Time. Calculate (growth rate) and Final Polymer Mass (AUC).

Tubulin Interference Diagram



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Caption: Mechanistic cascade of TMBA-induced cytotoxicity via colchicine-site binding and microtubule catastrophe.[5]

Part 3: Pharmacological Profile II - Neuropharmacology

TMBA esters are structural analogs of the "E ring" of Reserpine. They can inhibit the Vesicular Monoamine Transporter 2 (VMAT2), depleting monoamines (dopamine, serotonin) from synaptic vesicles.

Validated Protocol: Fluorescent VMAT2 Uptake Assay

Modern screening avoids radioactive

-dopamine by using FFN206, a fluorescent VMAT2 substrate.

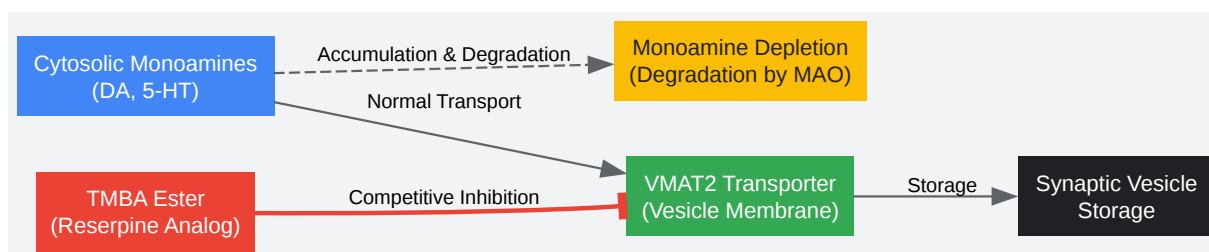
System: HEK293 cells stably expressing human VMAT2.

Step-by-Step Procedure:

- Seeding: Plate HEK-VMAT2 cells in poly-D-lysine coated 96-well plates (50,000 cells/well). Incubate 24h.
- Wash: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer.
- Incubation:
 - Add Test Compound (TMBA ester) at varying concentrations (0.1 - 10 M).
 - Incubate 15 mins at 37°C.
- Substrate: Add FFN206 (Fluorescent False Neurotransmitter) to 5 M final. Incubate 30 mins.
- Wash: Vigorously wash 3x with ice-cold KRH to remove extracellular FFN206.

- Quantification: Read fluorescence (Ex 370nm / Em 455nm) on a plate reader.
- Calculation: % Inhibition =

VMAT2 Inhibition Diagram



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Caption: Pharmacological blockade of VMAT2 by TMBA esters leads to failure of vesicular storage and subsequent monoamine depletion.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the ester side-chain (

) of the 3,4,5-trimethoxybenzoate scaffold impact biological activity.

Ester Group ()	Primary Activity	Potency (Relative)	Key Mechanistic Note
Methyl	Antimicrobial / Cytotoxic	Moderate	Baseline lipophilicity; good cell penetration.
Ethyl/Propyl	Antimicrobial	High	Increased lipophilicity enhances bacterial membrane disruption.
3,4,5-Trimethoxy-	Anticancer (Tubulin)	Very High	"Double" trimethoxy motif (Chalcone-like) maximizes tubulin affinity.
Reserpoyl	Antihypertensive / Antipsychotic	High	Complex alkaloid scaffold; specific VMAT2 locker.
Epicatechin	Anticancer (Melanoma)	High	Improves bioavailability of catechins; targets folate cycle.
N-Alkyl Amides	Anesthetic / Anti-inflammatory	Moderate	Bio-isostere of ester; increases metabolic stability.

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